molecular formula C10H11N3O2S B14915398 n-(4-(1h-Imidazol-1-yl)phenyl)methanesulfonamide

n-(4-(1h-Imidazol-1-yl)phenyl)methanesulfonamide

Cat. No.: B14915398
M. Wt: 237.28 g/mol
InChI Key: NKVYMLHIDYRRNR-UHFFFAOYSA-N
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Description

N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide: is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide typically involves the reaction of 4-(1H-Imidazol-1-yl)aniline with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 4-(1H-Imidazol-1-yl)aniline
  • 4-(1H-Imidazol-1-yl)benzoic acid

Comparison: N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has enhanced solubility and stability, making it more suitable for certain applications in medicine and industry .

Biological Activity

N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound contains an imidazole ring, which is known for its role in various biological processes. The methanesulfonamide group enhances the compound’s solubility and bioavailability. Its molecular formula is C10H12N4O2S, indicating the presence of several functional groups that contribute to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression. For instance, imidazole derivatives often interact with indoleamine 2,3-dioxygenase (IDO), a target for cancer therapy due to its role in immune suppression .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest significant activity against these Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study focusing on the structural analogs of this compound revealed that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated cytotoxic effects on human cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Studies

In vitro studies have shown that this compound exhibits notable antimicrobial activity. A comparative analysis of related compounds indicated that those with the imidazole moiety displayed enhanced efficacy against various bacterial strains. The following table summarizes key findings from antimicrobial studies:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundKlebsiella pneumoniae8 µg/mL

Case Studies

Several case studies have explored the therapeutic potential of imidazole-containing compounds:

  • Case Study on Cancer Therapy : A derivative of this compound was tested in a murine model of cancer, demonstrating a reduction in tumor size and improved survival rates compared to control groups. This study supports the potential use of imidazole derivatives in cancer treatment protocols .
  • Antimicrobial Efficacy : In a clinical setting, derivatives were administered to patients with resistant bacterial infections. Results indicated a significant reduction in infection rates, showcasing the compound's potential as an alternative treatment for antibiotic-resistant strains .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N-(4-imidazol-1-ylphenyl)methanesulfonamide

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-2-4-10(5-3-9)13-7-6-11-8-13/h2-8,12H,1H3

InChI Key

NKVYMLHIDYRRNR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2C=CN=C2

Origin of Product

United States

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